Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride
Overview
Description
Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride, also known as CPAMB, is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a cyclopropylamino group attached to the benzene ring. CPAMB is a white crystalline powder that is soluble in water and has a melting point of 158-160°C. It has a wide range of uses in organic synthesis and as a reagent in various scientific experiments.
Scientific Research Applications
Crystallographic and Structural Analysis
Research on compounds structurally related to methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride, such as "N-Cyclohexyl-4-(methoxycarbonyl)benzamide," highlights the importance of crystallographic studies in understanding molecular interactions and configurations. These studies reveal how molecular structure influences compound properties, such as solubility and reactivity, which are crucial for designing more effective chemical entities in various scientific and industrial applications (Jones & Kuś, 2004).
Insecticidal Activity
Investigations into the insecticidal properties of structurally related compounds, such as "methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate," offer insights into potential applications of methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride in pest control. These studies suggest that certain methyl benzoate derivatives could serve as effective biopesticides, contributing to the development of greener pest management strategies (Pereda-Miranda et al., 1997).
Photophysical Properties
Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, closely related to the chemical structure of the compound , sheds light on the potential for these compounds to be used in optical materials and sensors. Such studies explore how modifications to the benzene ring influence absorption and emission spectra, which could be pivotal for developing new materials for photovoltaic cells or LED technologies (Yoon et al., 2019).
Anaerobic Degradation and Methane Production
A study on the anaerobic degradation of benzoate to methane by microbial consortia reveals the bioconversion potential of benzoate derivatives. This research is critical for understanding how compounds similar to methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride could be used in bioremediation processes or as substrates in microbial fuel cells, offering a sustainable way to produce bioenergy (Ferry & Wolfe, 1976).
properties
IUPAC Name |
methyl 4-[(cyclopropylamino)methyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11;/h2-5,11,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUDCKTVVVNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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